molecular formula C26H23ClN6 B1672792 Janus green CAS No. 4618-88-6

Janus green

Cat. No.: B1672792
CAS No.: 4618-88-6
M. Wt: 455 g/mol
InChI Key: VZCCTDLWCKUBGD-BXGDTPBJSA-N
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Description

Janus green is a synthetic organic compound with the molecular formula C26H23ClN6. It is known for its vibrant color and is commonly used as a dye in various applications. The compound is also referred to as this compound G .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Janus green typically involves the reaction of o-substituted toluidines with 4-amino-N,N-dimethylaniline. Potassium permanganate is often used as an oxidant in these reactions. The reaction conditions, such as temperature, pH, reaction time, and the ratio of raw materials, are carefully controlled to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for commercial use .

Chemical Reactions Analysis

Types of Reactions

Janus green undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of different phenazinium derivatives, while reduction can yield various amino-substituted compounds .

Scientific Research Applications

Janus green has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Janus green involves its interaction with specific molecular targets. The compound binds to certain proteins and nucleic acids, altering their structure and function. This interaction is facilitated by the compound’s unique chemical structure, which allows it to form stable complexes with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Janus green is unique due to its specific chemical structure, which imparts distinct staining properties and reactivity. Its ability to form stable complexes with various molecular targets makes it particularly valuable in scientific research and industrial applications .

Properties

IUPAC Name

8-[[4-(dimethylamino)phenyl]diazenyl]-10-phenylphenazin-10-ium-2-amine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N6.ClH/c1-31(2)21-12-9-19(10-13-21)29-30-20-11-15-24-26(17-20)32(22-6-4-3-5-7-22)25-16-18(27)8-14-23(25)28-24;/h3-17,27H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCCTDLWCKUBGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC3=[N+](C4=C(C=CC(=C4)N)N=C3C=C2)C5=CC=CC=C5.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4618-88-6
Record name Janus Green
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4618-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Janus green
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004618886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-amino-7-[[4-(dimethylamino)phenyl]azo]-5-phenylphenazinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.754
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name JANUS GREEN G
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7IG5OP2KL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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